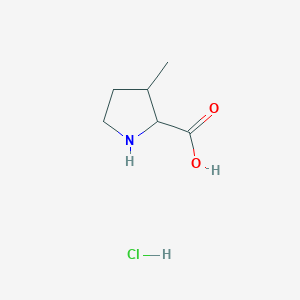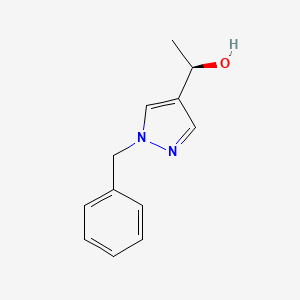
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Methylpyrrolidine-2-carboxylic acid hydrochloride is represented by the InChI code:1S/C6H11NO2.ClH/c1-4-2-3-7-5 (4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H . The molecular weight is 165.62 g/mol . Physical And Chemical Properties Analysis
3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .Aplicaciones Científicas De Investigación
Derivatization in High-Performance Liquid Chromatography
3-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography. They enable effective detection of free fatty acids and ibuprofen, among others, in human plasma (Morita & Konishi, 2002).
Synthesis of Pharmaceutical Compounds
This chemical has been integral in synthesizing various pharmaceutical compounds. For example, 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a valuable chemical entity, was synthesized using a methodology that involves condensation, N-alkylation, and hydrolysis (Cheng Qing-fang, 2005).
Oxidation Catalyst
N-Methylpyrrolidin-2-one hydrotribromide (MPHT), a related compound, has demonstrated efficiency as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, using aqueous hydrogen peroxide as an oxidant (Joseph, Jain, & Sain, 2007).
Asymmetric Synthesis and Catalysis
3-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives are also pivotal in asymmetric synthesis and catalysis. For instance, densely substituted L-Proline esters, derived from this compound, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Ligand in Copper-Catalyzed N-Arylation
(S)-N-methylpyrrolidine-2-carboxylate, another derivative, has been found effective as a ligand in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides, synthesizing a variety of N-arylamides (Wang et al., 2010).
Direct Amide Synthesis
An efficient method using diphenylsilane with N-methylpyrrolidine has been developed for the direct synthesis of amides from amines and carboxylic acids, demonstrating broad functional group compatibility and scalability (D'Amaral, Jamkhou, & Adler, 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVQZLVQVYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((Piperidin-3-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1490710.png)


![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)


![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)
